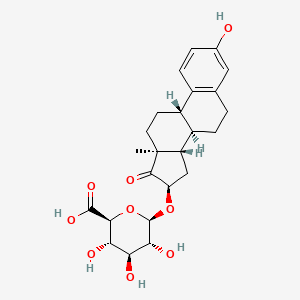

Quinine 1'-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinine 1’-Oxide is a derivative of quinine, an alkaloid extracted from the bark of cinchona trees Quinine has been historically significant as an antimalarial drug

Applications De Recherche Scientifique

Quinine 1’-Oxide has diverse applications in scientific research:

Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.

Medicine: Investigated for its therapeutic potential in treating malaria and other parasitic infections.

Mécanisme D'action

Target of Action

Quinine 1’-Oxide, like other quinone compounds, is believed to target the enzyme NAD(P)H dehydrogenase quinone 1 (NQO1) . NQO1 is a protective antioxidant agent and a versatile cytoprotective agent that regulates the oxidative stresses of chromatin binding proteins for DNA damage in cancer cells .

Mode of Action

Quinine 1’-Oxide, as a quinone derivative, is thought to cause cell death by the reduction of two electrons by NQO1 . This interaction with its target leads to changes in the cellular environment, particularly in the context of cancer cells .

Biochemical Pathways

It is known that quinones are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . This suggests that Quinine 1’-Oxide may interact with various biochemical pathways involving these groups.

Pharmacokinetics

Quinine, a related compound, is known to have an oral bioavailability of 76–88% in healthy adults . Quinine exposure is higher in patients with malaria than in healthy adults, possibly because malaria may cause impaired hepatic function, which results in decreased quinine total body clearance and volume of distribution .

Result of Action

It is known that quinone compounds, in general, have antioxidant activity and can improve general health conditions . In the context of cancer, quinone derivative compounds like Quinine 1’-Oxide are known to cause cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Quinine 1’-Oxide. For instance, quinones are known to have toxicological effects through their presence as photoproducts from air pollutants . This suggests that environmental factors such as air quality could potentially influence the action of Quinine 1’-Oxide.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Quinine 1’-Oxide typically involves the oxidation of quinine. One common method is the use of hydrogen peroxide in the presence of a catalyst, such as acetic acid, to selectively oxidize the nitrogen atom in the quinine molecule . The reaction is carried out under mild conditions to prevent over-oxidation and degradation of the quinine structure.

Industrial Production Methods: Industrial production of Quinine 1’-Oxide follows similar principles but on a larger scale. The process involves careful control of reaction parameters, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Quinine 1’-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinine di-N-oxide.

Reduction: Reduction reactions can revert Quinine 1’-Oxide back to quinine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Quinine di-N-oxide.

Reduction: Quinine.

Substitution: Various substituted quinine derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Quinine: The parent compound, widely used as an antimalarial drug.

Quinidine: A stereoisomer of quinine, used as an antiarrhythmic agent.

Cinchonine: Another alkaloid from cinchona bark, with similar antimalarial properties.

Cinchonidine: A stereoisomer of cinchonine, also used in antimalarial treatments.

Uniqueness: Quinine 1’-Oxide is unique due to its additional oxygen atom, which can influence its reactivity and interaction with biological targets. This modification can potentially enhance its efficacy and reduce side effects compared to quinine.

Propriétés

Numéro CAS |

54821-44-2 |

|---|---|

Formule moléculaire |

C20H24N2O3 |

Poids moléculaire |

340.4 g/mol |

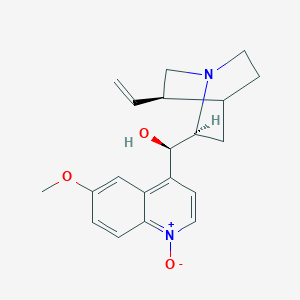

Nom IUPAC |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14-,19-,20+/m0/s1 |

Clé InChI |

GBBIANHNFAPFOH-WZBLMQSHSA-N |

SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |

SMILES isomérique |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |

SMILES canonique |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |

Synonymes |

(8α,9R)-6’-Methoxycinchonan-9-ol 1’-Oxide; Quinine 1’-N-Oxide; Quinine N’-Oxide; Quinine ar-N-Oxide; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)